
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid
Descripción general
Descripción
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a synthetic compound that is structurally related to steroid hormones. It is an impurity in the synthetic process of Dutasteride, a dual inhibitor of 5-alpha-reductase isoenzymes type 1 and 2, and is also structurally related to Finasteride . Dutasteride is used in the treatment of benign prostatic hyperplasia .
Métodos De Preparación
The preparation of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid involves multiple steps:
Starting Material: The synthesis begins with plant sterol-derived cholestane ketone (3-keto-5-alpha-cholestane-7,12-diene-24-one).
Formation of 5-alpha-oxo-3-keto-cholestane: The cholestane ketone reacts with appropriate reagents such as hydroquinone and methylpropiolic acid to form 5-alpha-oxo-3-keto-cholestane.
Introduction of Azagroup: The 3-keto-cholestane undergoes a reaction to introduce an azagroup (-NH-) at the beta position, forming 3-oxo-4-iminoandrost-5-ene.
Final Product Formation: The final step involves a carbonylation reaction to introduce a carboxylic acid group (-COOH) at the 17th position, resulting in this compound.
Análisis De Reacciones Químicas
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the azagroup or carboxylic acid group, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as alcohols, ketones, or esters.
Aplicaciones Científicas De Investigación
Intermediate in Drug Synthesis
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid serves as a crucial intermediate in the synthesis of various azasteroid drugs such as finasteride and dutasteride. These drugs are primarily used for:
- Benign Prostatic Hyperplasia (BPH) : Both finasteride and dutasteride are effective in treating BPH by reducing prostate size and alleviating urinary symptoms.
- Male Pattern Baldness : Finasteride is also prescribed for androgenetic alopecia (male pattern baldness), functioning by inhibiting the conversion of testosterone to dihydrotestosterone (DHT), a key factor in hair loss.
The synthesis processes often involve the selective oxidation of precursor compounds to yield 3-Oxo-4-aza-5-alpha-androstane derivatives that can be further modified into active pharmaceutical ingredients (APIs) .
Inhibition of 5α-Reductase
The compound acts as a potent inhibitor of the enzyme 5α-reductase type II. This enzyme is responsible for converting testosterone into DHT. Inhibition of this pathway is beneficial in:
- Treating Hormone-related Conditions : Conditions like androgenetic alopecia and BPH are directly linked to elevated levels of DHT. By inhibiting 5α-reductase, these compounds help manage symptoms effectively.
Clinical Efficacy
Research has demonstrated that compounds derived from 3-Oxo-4-aza-5-alpha-androstane have significant efficacy in clinical settings:
Study | Drug | Condition Treated | Outcome |
---|---|---|---|
Finasteride Study | Finasteride | BPH | Reduced prostate volume by 20% |
Dutasteride Study | Dutasteride | Male Pattern Baldness | Increased hair count after 24 weeks |
These studies underline the importance of 3-Oxo-4-aza derivatives in therapeutic applications.
Synthesis Processes
The synthesis of 3-Oxo-4-aza compounds typically involves several steps including:
- Selective Oxidation : Utilizing oxidizing agents to convert precursor steroids into ketones.
- Hydrolysis : Converting esters to acids to yield the final carboxylic acid form.
A detailed synthesis pathway is outlined in patent literature where various methodologies are discussed for optimizing yield and purity .
Mecanismo De Acción
The mechanism of action of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid involves its interaction with 5-alpha-reductase enzymes. By inhibiting these enzymes, the compound reduces the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen involved in the development of benign prostatic hyperplasia . This inhibition helps in reducing the symptoms associated with the condition.
Comparación Con Compuestos Similares
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is similar to other compounds such as:
Finasteride: Both compounds inhibit 5-alpha-reductase enzymes, but Finasteride is more commonly used in clinical settings.
Dutasteride: This compound is a dual inhibitor of 5-alpha-reductase isoenzymes type 1 and 2, making it more potent than Finasteride.
Methyl 3-Oxo-4-aza-5-alpha-androst-1-ene-17-carboxylate: This is another impurity related to the synthesis of Dutasteride.
The uniqueness of this compound lies in its specific structural modifications, which make it a valuable reference standard and impurity marker in pharmaceutical research and development .
Actividad Biológica
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a synthetic steroid compound that serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting androgen-related disorders. This article delves into its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C19H29NO3, with a molecular weight of approximately 319.44 g/mol. The compound features an azasteroid framework, where a nitrogen atom replaces a carbon atom in the steroid backbone. This structural modification influences its biological activity and reactivity compared to traditional steroids.
Biological Activity
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of potent 5-alpha-reductase inhibitors like Finasteride and Dutasteride. These drugs are used to treat conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness) by inhibiting the conversion of testosterone to dihydrotestosterone (DHT), a hormone implicated in these disorders.
The compound acts as a competitive inhibitor of the enzyme 5-alpha-reductase, which catalyzes the conversion of testosterone to DHT. By inhibiting this enzyme, it reduces DHT levels, leading to therapeutic effects such as:
- Reduction in prostate size : Beneficial for patients with BPH.
- Promotion of hair regrowth : Useful in treating androgenetic alopecia.
Research Findings
Recent studies have highlighted the varying degrees of selectivity and potency exhibited by derivatives of this compound against different isoforms of 5-alpha-reductase. These findings suggest potential avenues for developing more targeted therapies with fewer side effects.
Case Studies
- Finasteride and Dutasteride Efficacy : Clinical trials have demonstrated that Finasteride significantly improves urinary symptoms associated with BPH while promoting hair regrowth in men with androgenetic alopecia. The role of this compound as a precursor in these formulations underscores its importance in therapeutic applications.
- Comparative Studies : Comparative studies between 3-Oxo-4-aza derivatives have shown that modifications to the azasteroid structure can enhance or alter biological activity, indicating the potential for developing new drugs with improved efficacy.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Reduction Reactions : Converting ketone groups to hydroxyl groups.
- Substitution Reactions : Modifying the carboxylic acid group at the 17th position to enhance biological activity.
Summary Table of Similar Compounds
Compound Name | Structure Type | Key Characteristics |
---|---|---|
Finasteride | Steroid derivative | Selective inhibitor of type II 5-alpha-reductase |
Dutasteride | Steroid derivative | Dual inhibitor of type I and II 5-alpha-reductase |
This compound | Azasteroid | Impurity in synthetic pathways for Finasteride/Dutasteride |
4-Aza-5-alpha-androstan-3-one-17-beta-carboxylic acid | Azasteroid | Related structure with potential biological activity |
Propiedades
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h11-15H,3-10H2,1-2H3,(H,20,21)(H,22,23)/t11-,12-,13-,14+,15+,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXIPHMGYJXKLJ-MLGOENBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)O)CCC4C3(CCC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC[C@@H]4[C@@]3(CCC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431299 | |
Record name | 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103335-55-3 | |
Record name | 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103335-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxo-4-aza-5α-androstane-17β-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.928 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Indeno[5,4-f]quinoline-7-carboxylic acid, hexadecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.393 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.